4-[({(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl]methylidene}amino)methyl]benzoic acid
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Overview
Description
4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a diazinane ring, which is further substituted with a methylphenyl group. The presence of multiple functional groups, including a carboxylic acid, a thioamide, and an imine, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with a suitable aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the diazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction of the imine group results in the formation of amines .
Scientific Research Applications
4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-{[1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID
- 4-{[(E)-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID
- 4-{[(E)-{[1-(4-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID
Uniqueness
The uniqueness of 4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID lies in its specific substitution pattern and the presence of multiple reactive functional groups. This makes it a versatile compound for various chemical reactions and applications in different scientific fields .
Properties
Molecular Formula |
C20H17N3O4S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl]methylideneamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O4S/c1-12-2-8-15(9-3-12)23-18(25)16(17(24)22-20(23)28)11-21-10-13-4-6-14(7-5-13)19(26)27/h2-9,11,16H,10H2,1H3,(H,26,27)(H,22,24,28) |
InChI Key |
AJYGNBPWKKJFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=S)C=NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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